1-[2-(7-Methoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-2-carboxylic acid
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Overview
Description
1-[2-(7-Methoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-2-carboxylic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(7-Methoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-methylcoumarin, which is then reacted with piperidine-2-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(7-Methoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Substitution: Substitution reactions, especially on the piperidine ring, can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to achieve the desired products .
Major Products Formed
Scientific Research Applications
1-[2-(7-Methoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(7-Methoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
Piperidine-2-carboxylic acid: Another precursor, used in various organic synthesis reactions.
Other Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxycoumarin, which share similar biological activities.
Properties
Molecular Formula |
C19H21NO6 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C19H21NO6/c1-11-13-7-6-12(25-2)9-16(13)26-19(24)14(11)10-17(21)20-8-4-3-5-15(20)18(22)23/h6-7,9,15H,3-5,8,10H2,1-2H3,(H,22,23) |
InChI Key |
PLXXRMIOJWENQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N3CCCCC3C(=O)O |
Origin of Product |
United States |
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